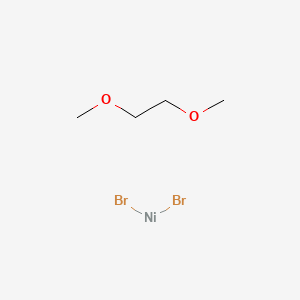

Nibr2(dme)

説明

NiBr2(DME), also known as Nickel(II) bromide ethylene glycol dimethyl ether complex, is a nickel-based catalyst . It is used in the preparation of poly(3-hexylthiophene) (P3HT) through Kumada catalyst transfer polymerization . This process facilitates good control over the molecular weight of the conjugating polymer .

Synthesis Analysis

NiBr2(DME) can be synthesized from NiBr2 and 1,2-dimethoxyethane in a one-step reaction . The reaction involves dissolving NiCl2 in a mixture of methanol and trimethyl orthoformate, followed by filtration to remove unreacted NiCl2 . The resulting green gel is dissolved in minimal methanol and added to 300mL DME . The solution is refluxed and stirred overnight, resulting in a yellow powder of [NiCl2(DME)] .

Molecular Structure Analysis

The linear formula for NiBr2(DME) is NiBr2 · CH3OCH2CH2OCH3 . It has a molecular weight of 308.62 .

Chemical Reactions Analysis

NiBr2(DME) reacts with 2-pyridinal-methyl-N-2,6-diisopropylphenylimine (L) in a 1:1 molar ratio in CH2Cl2 to give NiBr2(L) and [NiBrL2]Br · 4CH2Cl2 .

Physical And Chemical Properties Analysis

NiBr2(DME) is a powder form substance . It has a peach color and is sensitive to moisture . It has a melting point of 186-188 °C .

科学的研究の応用

-

Polymer Science

- NiBr2(DME) is used as a catalyst in the preparation of poly (3-hexylthiophene) (P3HT) via Kumada catalyst transfer polymerization .

- The process involves the use of NiBr2(DME) to control the molecular weight of the conjugating polymer .

- The results show that NiBr2(DME) facilitates good control over the molecular weight of the conjugating polymer .

-

Inorganic Chemistry

- NiBr2(DME) reacts with 2-pyridinal-methyl-N-2,6-diisopropylphenylimine in a 1:1 molar ratio in CH2Cl2 to give NiBr2(L) and [NiBrL2]Br · 4CH2Cl2 .

- The reaction yields NiBr2(L) and [NiBrL2]Br · 4CH2Cl2 in 52% and 14% yield, respectively .

- The crystal of [NiBrL2]Br · 4CHCl3 obtained from CHCl3 was structurally characterized .

-

Gene Editing and DNA/RNA Purification

- NiBr2(DME) might also find use in the field of gene editing and DNA/RNA purification .

- It could potentially be used in cloning and expression studies .

- The specific methods of application or experimental procedures, and the results or outcomes obtained in these fields are not detailed in the available resources .

Safety And Hazards

NiBr2(DME) is classified as dangerous . It may cause an allergic skin reaction, allergy or asthma symptoms or breathing difficulties if inhaled . It is suspected of causing genetic defects and may cause cancer by inhalation . It may damage fertility or the unborn child and causes damage to organs through prolonged or repeated exposure .

特性

IUPAC Name |

dibromonickel;1,2-dimethoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O2.2BrH.Ni/c1-5-3-4-6-2;;;/h3-4H2,1-2H3;2*1H;/q;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHSVJTYBTJCDFL-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC.[Ni](Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10Br2NiO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nibr2(dme) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-phenylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1588671.png)

![4-[4-(Bromomethyl)phenyl]-2-methyl-1,3-thiazole](/img/structure/B1588675.png)